molecular formula C20H27N3OS B11482986 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

Cat. No.: B11482986
M. Wt: 357.5 g/mol
InChI Key: NASBAVOIWDTMTL-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a cyclohexyl group, a sulfanyl linkage, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the 1,3-benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the benzodiazole derivative with thiol compounds under suitable conditions.

    Attachment of the Piperidinyl Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidinyl ethanone derivatives.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress pathways. The piperidinyl ethanone moiety can interact with neurotransmitter receptors, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-AMINE: Shares the benzodiazole and cyclohexyl groups but lacks the sulfanyl and piperidinyl ethanone moieties.

    2-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID: Contains a similar benzodiazole structure but differs in the acetic acid moiety.

Uniqueness

2-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzodiazole ring, a cyclohexyl group, a sulfanyl linkage, and a piperidinyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1-cyclohexylbenzimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H27N3OS/c24-19(22-13-7-2-8-14-22)15-25-20-21-17-11-5-6-12-18(17)23(20)16-9-3-1-4-10-16/h5-6,11-12,16H,1-4,7-10,13-15H2

InChI Key

NASBAVOIWDTMTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4

Origin of Product

United States

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